6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine

Lipophilicity 5-Azaindole Physicochemical properties

6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine (CAS 1956327-20-0) is a heterocyclic building block belonging to the 5-azaindole (pyrrolo[3,2-c]pyridine) family. It features a chlorine atom at the 6-position and a methyl group at the 2-position on the fused bicyclic core (C8H7ClN2, MW 166.61 g/mol).

Molecular Formula C8H7ClN2
Molecular Weight 166.61
CAS No. 1956327-20-0
Cat. No. B2574698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine
CAS1956327-20-0
Molecular FormulaC8H7ClN2
Molecular Weight166.61
Structural Identifiers
SMILESCC1=CC2=CN=C(C=C2N1)Cl
InChIInChI=1S/C8H7ClN2/c1-5-2-6-4-10-8(9)3-7(6)11-5/h2-4,11H,1H3
InChIKeyYCLNSBAMGRSDLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine (CAS 1956327-20-0) – Core Scaffold & Procurement Profile


6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine (CAS 1956327-20-0) is a heterocyclic building block belonging to the 5-azaindole (pyrrolo[3,2-c]pyridine) family. It features a chlorine atom at the 6-position and a methyl group at the 2-position on the fused bicyclic core (C8H7ClN2, MW 166.61 g/mol) [1]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry, leveraging the chlorine substituent as a cross-coupling handle and the azaindole scaffold as a bioisostere of indole . Its computed XLogP3-AA is 2.3, and topological polar surface area (TPSA) is 28.7 Ų [1].

Why 6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine Cannot Be Casually Replaced by In-Class Analogs


The pyrrolopyridine scaffold exists in multiple positional isomers (e.g., pyrrolo[3,2-b]pyridine, pyrrolo[2,3-b]pyridine) and regioisomers with varying substitution patterns. Changing the fusion geometry or moving the chlorine/methyl substituents alters electronic distribution, hydrogen-bonding patterns, and downstream functionalization behavior . Even among close 5-azaindole analogs, differences in XLogP (e.g., 2.3 for the 2-methyl derivative vs. 2.1 for the [3,2-b] isomer) and the steric/electronic environment of the chlorine atom directly affect cross-coupling reactivity and the pharmacokinetic profile of derived drug candidates, making generic substitution scientifically unsound without explicit comparative data [1].

6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine – Quantitative Differentiation Evidence Against Closest Analogs


Physicochemical Differentiation: XLogP Comparison with [3,2-b] Isomer

The target compound (6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine) exhibits a computed XLogP3-AA of 2.3, compared to 2.1 for the isomeric 6-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine (CID 21061733). This 0.2 log unit difference in lipophilicity reflects the distinct electronic environment imparted by the [3,2-c] vs. [3,2-b] ring fusion [1].

Lipophilicity 5-Azaindole Physicochemical properties

Synthetic Utility: Orthogonal Cross-Coupling Handle at the 6-Position

The 6-chloro substituent on the 5-azaindole scaffold serves as a site-selective entry point for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, as demonstrated in the synthesis of MPS1 kinase inhibitors built on the 1H-pyrrolo[3,2-c]pyridine core [1]. In contrast, the 2-methyl-1H-pyrrolo[3,2-c]pyridine analog (CAS 113975-37-4, MW 132.16) lacks this chlorine handle, requiring additional functionalization steps to introduce aryl/heteroaryl groups at the 6-position [2]. The combination of C6–Cl and C2–CH3 provides orthogonal reactivity: the chlorine enables palladium-catalyzed couplings while the methyl group occupies a position often exploited for hydrophobic interactions in kinase ATP-binding pockets [3].

Cross-coupling Suzuki-Miyaura Kinase inhibitors

Commercial Availability: Multi-Gram to Kilogram Scale Supply

6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine is commercially available from multiple suppliers at scales ranging from 100 mg to 5 kg, with catalog purity specifications of 95%–98% . In contrast, the closely related 6-Chloro-4-methyl isomer (CAS 1352397-22-8) and 6-Chloro-7-methyl isomer (CAS 1082040-88-7) are listed at standard purity of 95%+ from fewer suppliers and typically in smaller package sizes (1g–5g) . The broader multi-supplier availability and larger scale options for the target compound reduce single-source procurement risk and support gram-to-kilogram research programs.

Procurement Scale-up Supply chain

Scaffold Identity: 5-Azaindole vs. 4-Azaindole Isomer Distinction

The target compound is a 5-azaindole (pyrrolo[3,2-c]pyridine) derivative, whereas 6-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine (CAS 1190311-77-3) is a 4-azaindole. The 5-azaindole scaffold places the pyridinic nitrogen at a position that creates a distinct hydrogen-bond acceptor geometry compared to 4-azaindoles, influencing target engagement in kinase and GPCR programs . Computational analysis shows the two isomers share the same molecular formula (C8H7ClN2, MW 166.61) and TPSA (28.7 Ų) but differ in XLogP (2.3 vs. 2.1) and the spatial orientation of the pyridinic N lone pair, which directly impacts molecular recognition [1]. This scaffold-level differentiation cannot be compensated by simple substituent changes.

Azaindole Bioisostere Scaffold selection

6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine – Optimal Application Scenarios Based on Differentiated Evidence


Kinase Inhibitor Library Synthesis via C6 Cross-Coupling

The pre-installed chlorine at the 6-position enables direct Suzuki-Miyaura or Buchwald-Hartwig diversification to generate focused kinase inhibitor libraries. This scenario is validated by the established use of the 1H-pyrrolo[3,2-c]pyridine scaffold in MPS1 and FMS kinase inhibitor programs, where C6-arylation is a critical synthetic step [1]. The target compound eliminates the need for a separate halogenation step required when using the non-chlorinated 2-methyl-1H-pyrrolo[3,2-c]pyridine analog [2].

Lead Optimization Requiring Higher Lipophilicity Than 4-Azaindole Analogs

When a medicinal chemistry program requires a scaffold with XLogP ≥ 2.3 to achieve target logD for cell permeability, the target compound provides a measurable lipophilicity advantage (ΔXLogP = +0.2) over the corresponding 4-azaindole isomer (XLogP = 2.1) [3]. This is particularly relevant for CNS-penetrant kinase inhibitor programs where higher logD correlates with improved brain exposure.

Multi-Gram to Kilogram Scale-Up for Preclinical Development

For projects transitioning from hit-to-lead to preclinical candidate profiling, the target compound's multi-supplier availability at up to 5 kg scale with 95–98% purity supports uninterrupted material supply . This contrasts with the more limited commercial availability of the 4-methyl and 7-methyl regioisomers, which are typically stocked at sub-5g quantities, making the target compound the lower-risk procurement choice for scale-up campaigns.

Colchicine-Binding Site Inhibitor Development

The 1H-pyrrolo[3,2-c]pyridine scaffold has been validated as a core template for colchicine-binding site inhibitors with antitumor activity against HeLa, SGC-7901, and MCF-7 cancer cell lines [4]. The 6-chloro-2-methyl substitution pattern provides a balanced starting point for SAR exploration, with the chlorine enabling late-stage diversification and the 2-methyl group mimicking the hydrophobic contacts of colchicine-site ligands.

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